4-Chloro-2-cyclobutoxypyridine
Description
4-Chloro-2-cyclobutoxypyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 4-position and a cyclobutoxy group at the 2-position of the pyridine ring. This structural configuration confers unique physicochemical properties, including moderate polarity, steric bulk from the cyclobutyl moiety, and electronic effects from the chlorine substituent. Its reactivity is influenced by the electron-withdrawing chlorine atom and the steric hindrance of the cyclobutoxy group, which may modulate nucleophilic substitution or cross-coupling reactions .
Properties
CAS No. |
1346706-99-7 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-chloro-2-cyclobutyloxypyridine |
InChI |
InChI=1S/C9H10ClNO/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |
InChI Key |
JUSLRTVTCLFHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclobutoxypyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with cyclobutanol in the presence of a suitable base and a dehydrating agent. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as column chromatography or crystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclobutoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-cyclobutoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclobutoxypyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Chloro-2-cyclobutoxypyridine with analogous chloro-substituted pyridines and pyrimidines listed in the Biopharmacule Speciality Chemicals catalog (Table 1) . Key differences in substituents, steric effects, and applications are highlighted.
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Positions) | Key Features | Potential Applications |
|---|---|---|---|
| This compound | Cl (4), cyclobutoxy (2) | High steric hindrance; moderate lipophilicity | Drug intermediates, catalysis |
| 4-Chloro-5-fluoro-2-methylpyridine | Cl (4), F (5), CH₃ (2) | Enhanced electronic effects (F); lower steric bulk | Antiviral agents, agrochemicals |
| 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | Cl (4), CH₃ (5,6), CF₃ (2) | Strong electron-withdrawing CF₃ group; increased stability | Kinase inhibitors, fluorescent probes |
| 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine | Cl (4), F (5), CH₂OCH₃ (2) | Flexible methoxymethyl group; improved solubility | Antibacterial agents |
Key Findings
Steric and Electronic Effects :
- The cyclobutoxy group in this compound introduces significant steric hindrance compared to smaller substituents like methyl (CH₃) or methoxymethyl (CH₂OCH₃). This may limit its utility in reactions requiring accessibility to the pyridine ring (e.g., Pd-catalyzed couplings) but enhance selectivity in targeted binding interactions .
- In contrast, trifluoromethyl (CF₃) -containing analogs (e.g., 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) exhibit stronger electron-withdrawing effects, improving metabolic stability in drug candidates .
Solubility and Lipophilicity :
- The methoxymethyl group in 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine enhances aqueous solubility, making it preferable for formulations requiring high bioavailability. The cyclobutoxy derivative, however, has moderate lipophilicity, which may favor blood-brain barrier penetration in CNS-targeted therapies .
Biological Activity: Fluorine-substituted analogs (e.g., 4-Chloro-5-fluoro-2-methylpyridine) are commonly used in antiviral and agrochemical research due to fluorine’s ability to modulate binding affinity and metabolic resistance .
Biological Activity
4-Chloro-2-cyclobutoxypyridine is a heterocyclic compound that has garnered attention due to its significant biological activity, particularly in the realm of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom at the 4-position and a cyclobutyl ether group at the 2-position. Its molecular formula is with a molecular weight of approximately 209.67 g/mol. The unique structural characteristics contribute to its biological activity by enhancing binding affinity to various molecular targets.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties, particularly against fibroblast growth factor receptors (FGFRs). Inhibition of FGFRs can lead to reduced cell proliferation and survival, making this compound a candidate for cancer therapeutics. The compound's ability to modulate enzyme activity effectively suggests its potential in treating conditions associated with aberrant FGFR signaling.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that its structural features facilitate strong interactions with specific molecular targets, enhancing binding affinity and specificity towards certain receptors. This specificity is crucial for minimizing off-target effects in therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key structural features and unique aspects of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-2-(cyclopropyl)pyridine | Pyridine ring with cyclopropyl group | Smaller cyclic group may affect steric hindrance |
| 4-Chloro-2-(cyclohexyl)pyridine | Pyridine ring with cyclohexyl substituent | Larger cyclic group potentially alters reactivity |
| 2-Chloro-4-(cyclobutyl)thiazole | Thiazole ring instead of pyridine | Different heterocyclic framework provides distinct reactivity |
| 4-Chloro-3-methylpyridine | Methyl group at the 3-position | Lacks cyclobutyl structure; simpler reactivity profile |
Uniqueness : The combination of a chlorinated pyridine structure with a cyclobutyl ether group gives this compound unique reactivity and biological properties compared to these analogous compounds. This uniqueness enhances its potential applications in both chemical synthesis and pharmacology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on FGFR Inhibition : A study demonstrated that this compound effectively inhibited FGFRs, leading to decreased proliferation in cancer cell lines. The mechanism was attributed to direct binding to the receptor's active site, preventing downstream signaling necessary for tumor growth.
- Pharmacokinetics Investigation : Another research effort focused on the pharmacokinetics of the compound, revealing favorable absorption and distribution profiles in vivo. These findings suggest potential for further development as an oral therapeutic agent.
- Synergistic Effects : A recent study examined the synergistic effects of combining this compound with other chemotherapeutic agents, showing enhanced efficacy in reducing tumor sizes in animal models compared to monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
